N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
“N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a chlorophenyl group and a methylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 4-chlorophenyl group, a 4-methylphenyl group, and a piperazine group with a 1H-1,2,3-triazol-5-amine core. The exact synthetic route would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and piperazine rings, as well as the chlorophenyl and methylphenyl groups. The exact three-dimensional structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and piperazine rings, as well as the chlorophenyl and methylphenyl groups. The triazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement and bonding of its constituent groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-2-8-17(9-3-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-6-4-15(21)5-7-16/h2-9,18-19,22-25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFKRKDUQGEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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